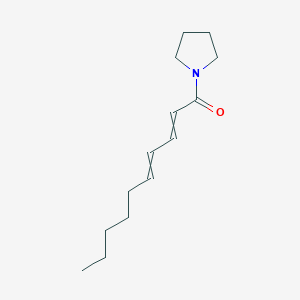![molecular formula C20H30N4O2 B12440734 3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pracinostat is an orally bioavailable, small-molecule histone deacetylase (HDAC) inhibitor based on hydroxamic acid. It has shown potential anti-tumor activity and is characterized by favorable physicochemical, pharmaceutical, and pharmacokinetic properties . Pracinostat selectively inhibits HDAC class I, II, and IV, but not class III and HDAC6 in class IIb . This compound accumulates in tumor cells, leading to continuous inhibition of histone deacetylase, resulting in the accumulation of acetylated histones, chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells .
Preparation Methods
Pracinostat is synthesized through a series of chemical reactions involving the formation of a benzimidazole ring and the attachment of a hydroxamic acid group. The synthetic route typically involves the following steps:
Formation of Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid derivative.
Attachment of Hydroxamic Acid Group: The hydroxamic acid group is then attached to the benzimidazole ring through a series of reactions involving the formation of an amide bond followed by hydroxylation.
Industrial production methods for pracinostat involve optimizing these synthetic routes to achieve high yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Pracinostat undergoes several types of chemical reactions, including:
Oxidation: Pracinostat can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the hydroxamic acid group, converting it to the corresponding amine.
Substitution: Substitution reactions can take place at various positions on the benzimidazole ring, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions include oxidized, reduced, and substituted derivatives of pracinostat .
Scientific Research Applications
Pracinostat has a wide range of scientific research applications, including:
Mechanism of Action
Pracinostat exerts its effects by inhibiting the activity of histone deacetylases (HDACs). This inhibition leads to the accumulation of acetyl groups on the histone lysine residues, resulting in an open chromatin structure and transcriptional activation . In vitro, pracinostat causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells . The molecular targets of pracinostat include HDAC class I, II, and IV enzymes . The pathways involved in its mechanism of action include the PI3K/Akt signaling pathway and the STAT3 pathway .
Comparison with Similar Compounds
Pracinostat is compared with other similar HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA) and belinostat. While all these compounds inhibit HDAC activity, pracinostat has shown superior pharmaceutical, metabolic, and pharmacokinetic properties compared to SAHA . Pracinostat has demonstrated strong anticancer activity against both hematological and solid malignancies, whereas SAHA is primarily effective against hematological malignancies . Additionally, pracinostat has a higher affinity towards classical HDACs compared to other zinc-reliant metalloenzymes .
Similar compounds include:
Suberoylanilide Hydroxamic Acid (SAHA): An HDAC inhibitor effective against hematological malignancies.
Belinostat: Another HDAC inhibitor with activity against various cancers.
Panobinostat: An HDAC inhibitor used in the treatment of multiple myeloma.
Pracinostat’s uniqueness lies in its improved pharmacokinetic properties and its efficacy against both hematological and solid tumors .
Properties
Molecular Formula |
C20H30N4O2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25) |
InChI Key |
JHDKZFFAIZKUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


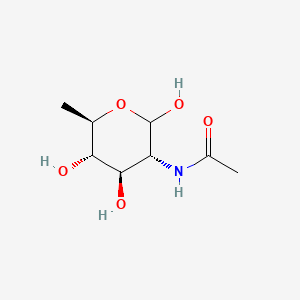
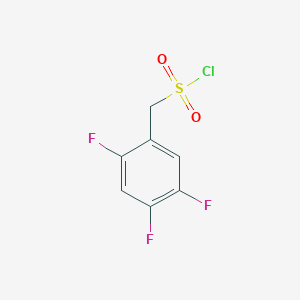
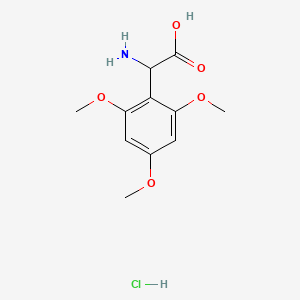
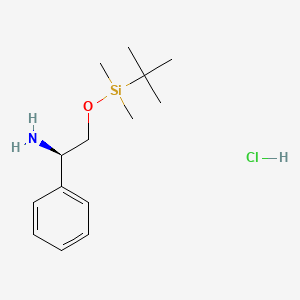
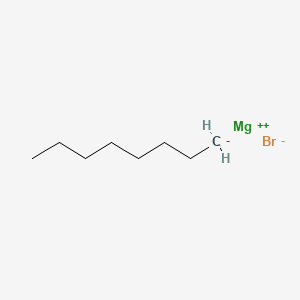
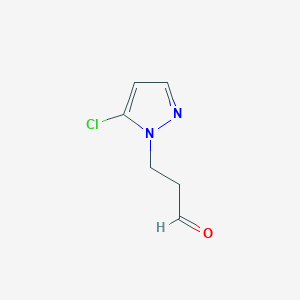
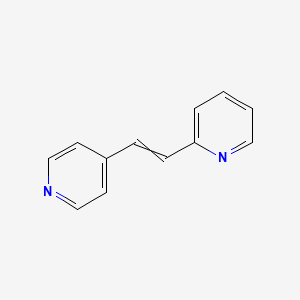
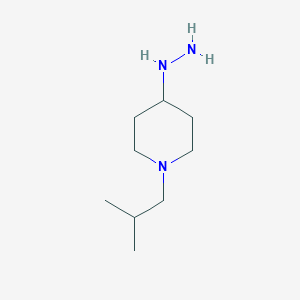
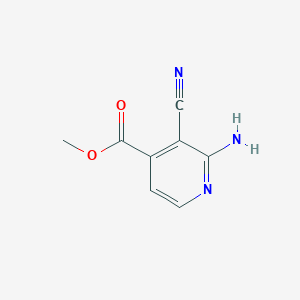
![1-[(Methylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B12440697.png)


![[(3-Bromo-4-methoxyphenyl)methyl]hydrazine](/img/structure/B12440719.png)
